molecular formula C20H22N6OS B11190003 6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol

6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol

Cat. No.: B11190003
M. Wt: 394.5 g/mol
InChI Key: XTIVUJODDKMABL-UHFFFAOYSA-N
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Description

6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol is a complex organic compound that features a pyrimidine core substituted with a sulfanyl group and a phenylpiperazine moiety

Preparation Methods

The synthesis of 6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol typically involves multiple steps. One common synthetic route includes the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . This intermediate can then be further reacted with various amines and hydrazine hydrate to form the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and hydrazines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives such as 2-amino-4-hydroxy-6-methylpyrimidine and 6-methylisocytosine . Compared to these compounds, 6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol is unique due to its combination of a sulfanyl group and a phenylpiperazine moiety, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C20H22N6OS

Molecular Weight

394.5 g/mol

IUPAC Name

4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C20H22N6OS/c1-15-7-8-21-20(22-15)28-14-16-13-18(27)24-19(23-16)26-11-9-25(10-12-26)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,23,24,27)

InChI Key

XTIVUJODDKMABL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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